molecular formula C17H20N2O4S B14534505 Benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- CAS No. 62310-18-3

Benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)-

Cat. No.: B14534505
CAS No.: 62310-18-3
M. Wt: 348.4 g/mol
InChI Key: RLAGFXYGEVYYEI-UHFFFAOYSA-N
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Description

Benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with diethylamino, sulfonyl, and phenylamino groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzoic acid core undergoes substitution reactions to introduce the diethylamino, sulfonyl, and phenylamino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfide or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the benzoic acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Sulfanilic acid: An aromatic sulfonic acid used in the synthesis of dyes and pharmaceuticals.

    Aniline: An aromatic amine used in the production of dyes, drugs, and polymers.

Uniqueness

Benzoic acid, 5-[(diethylamino)sulfonyl]-2-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62310-18-3

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-anilino-5-(diethylsulfamoyl)benzoic acid

InChI

InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)14-10-11-16(15(12-14)17(20)21)18-13-8-6-5-7-9-13/h5-12,18H,3-4H2,1-2H3,(H,20,21)

InChI Key

RLAGFXYGEVYYEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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